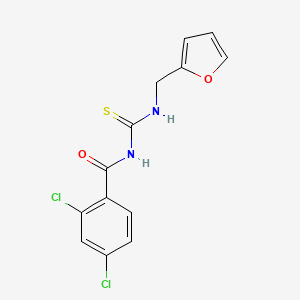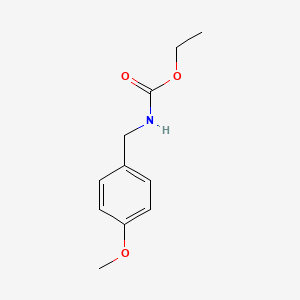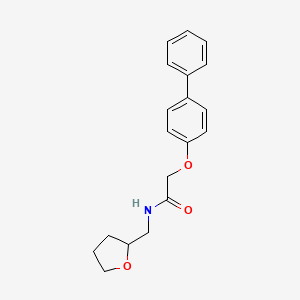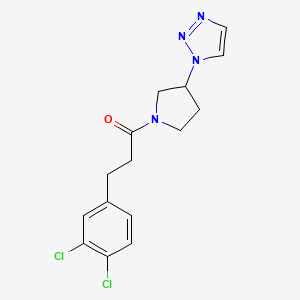
3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one” is a chemical compound with the molecular formula C15H34O3Si2 . It has a molecular weight of 318.60 . The compound contains a total of 53 bonds, including 19 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, and 1 ketone (aliphatic) .
Molecular Structure Analysis
The molecule contains a total of 54 atoms, including 34 Hydrogen atoms, 15 Carbon atoms, and 3 Oxygen atoms . It also contains 1 double bond and 1 ketone .Applications De Recherche Scientifique
Structural Studies and Synthesis
Structural Analysis of Silacycloalkanes : Research on 1,3-dioxa-2-silacycloalkanes provided detailed crystal structure analyses of several derivatives, elucidating their molecular configurations and reactions with water and bases, which might offer parallels to the structural behavior and synthesis possibilities of the target compound (Hanson, McCulloch, & McInnes, 1986).
Copper(II) Complexes Study : Investigation into copper(II) and H+ complexes of diaminodioxime compounds, similar in structural complexity to the target compound, used potentiometry and spectroscopy to propose structures for different species in solution (Jackson & Nakani, 1996).
Organometallic Reactions : Addition reactions involving maleic anhydride and disilenes/tetrasilabuta-1,3-dienes have been explored, demonstrating the formation of complex bi- and tetracyclic compounds, which might provide insights into potential reactivities of similar organosilicon structures (Boomgaarden et al., 2001).
Applications in Organic Synthesis
Synthesis of Sterically Congested Cyclic Diynes : The synthesis and properties of various disilacyclodiynes, including studies on their structural aspects, may offer a glimpse into the synthetic versatility and potential applications of related organosilicon compounds in creating complex organic molecules (Gleiter et al., 1995).
Oxidation Studies : Investigations into the oxidation reactions of disila-cyclohexadienes underscore the chemical behavior of silicon in organometallic compounds, which could be relevant for understanding the oxidation stability and reactivity of similar compounds (Nakadaira & Sakurai, 1973).
Advanced Materials and Chemical Engineering
- Polysiloxane Formation : Research on the formation of polysiloxanes from tetraethoxysilane and ethyl alcohol in the presence of oxalic acid without water addition, as studied through NMR spectroscopy, provides insights into siloxane polymerization processes that could be applicable to the engineering of silicon-based materials (Sugahara et al., 1992).
Safety and Hazards
Propriétés
IUPAC Name |
1,3-bis(triethylsilyloxy)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O3Si2/c1-7-19(8-2,9-3)17-13-15(16)14-18-20(10-4,11-5)12-6/h7-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMNSGUPUVYVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OCC(=O)CO[Si](CC)(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O3Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B2614099.png)
![Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2614101.png)




![(Z)-ethyl 1-butyl-2-((4-ethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2614109.png)

![Methyl 3-(4-bromophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2614113.png)
